molecular formula C8H13N B031982 3-Ethyl-2,4-dimethyl-1H-pyrrole CAS No. 517-22-6

3-Ethyl-2,4-dimethyl-1H-pyrrole

Cat. No.: B031982
CAS No.: 517-22-6
M. Wt: 123.2 g/mol
InChI Key: ZEBBLOXDLGIMEG-UHFFFAOYSA-N
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Description

3-Ethyl-2,4-dimethyl-1H-pyrrole is an organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Biochemical Analysis

Biochemical Properties

2,4-Dimethyl-3-ethylpyrrole can be used as a substrate for the synthesis of Boradiazaindacene (BODIPY dyes) units, which are used in the fabrication of energy transfer cassettes

Cellular Effects

It has been suggested that it may have a sedative effect on the central nervous system

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2,4-Dimethyl-3-ethylpyrrole in laboratory settings. It is known that the compound may darken on storage , indicating some degree of instability or degradation over time.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,4-dimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes in the presence of solid alumina at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,4-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while substitution reactions can produce halogenated or nitrated pyrrole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2,4-dimethyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized dyes and as a research tool in biological studies .

Properties

IUPAC Name

3-ethyl-2,4-dimethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-4-8-6(2)5-9-7(8)3/h5,9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBBLOXDLGIMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199647
Record name Kryptopyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-22-6
Record name 2,4-Dimethyl-3-ethylpyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-22-6
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Record name Kryptopyrrole
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Record name Kryptopyrrole
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Record name Kryptopyrrole
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Record name 3-ethyl-2,4-dimethyl-1H-pyrrole
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Record name 2,4-DIMETHYL-3-ETHYLPYRROLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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